1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a hydroxyimino group, and a piperidinyl group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
Uniqueness
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C24H28F2N2O4 |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[4-[3-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C24H28F2N2O4/c1-16(29)18-4-7-22(23(14-18)31-2)32-13-3-10-28-11-8-17(9-12-28)24(27-30)20-6-5-19(25)15-21(20)26/h4-7,14-15,17,30H,3,8-13H2,1-2H3/b27-24+ |
InChI-Schlüssel |
KALRQORCIWJUIG-SOYKGTTHSA-N |
Isomerische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)/C(=N\O)/C3=C(C=C(C=C3)F)F)OC |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=NO)C3=C(C=C(C=C3)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.